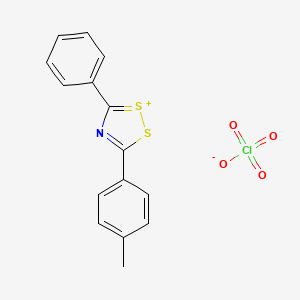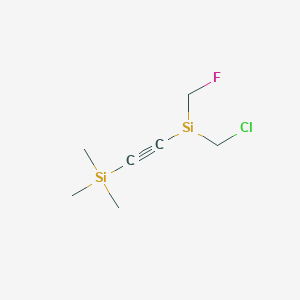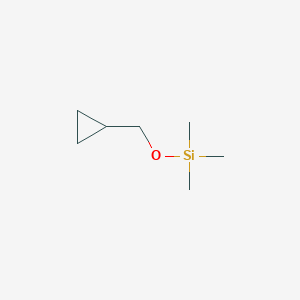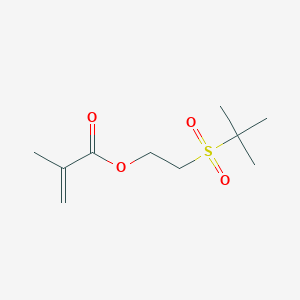
2-(2-Methylpropane-2-sulfonyl)ethyl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methylpropane-2-sulfonyl)ethyl 2-methylprop-2-enoate is an organic compound with a complex structure that includes both sulfonyl and ester functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropane-2-sulfonyl)ethyl 2-methylprop-2-enoate typically involves multiple steps. One common method includes the reaction of 2-methylpropane-2-sulfonyl chloride with an appropriate alcohol to form the sulfonate ester. This intermediate is then reacted with 2-methylprop-2-enoic acid under esterification conditions to yield the final product. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of advanced purification techniques such as distillation and chromatography is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methylpropane-2-sulfonyl)ethyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group yields sulfonic acids, while reduction of the ester group produces alcohols.
Wissenschaftliche Forschungsanwendungen
2-(2-Methylpropane-2-sulfonyl)ethyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the development of biochemical assays and as a reagent in enzymatic studies.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Wirkmechanismus
The mechanism by which 2-(2-Methylpropane-2-sulfonyl)ethyl 2-methylprop-2-enoate exerts its effects involves interactions with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Acrylamido-2-methylpropane sulfonic acid: This compound has a similar sulfonyl group but differs in its amide functionality.
2-Methylpropene: This compound shares the methylpropene structure but lacks the sulfonyl and ester groups.
Uniqueness
2-(2-Methylpropane-2-sulfonyl)ethyl 2-methylprop-2-enoate is unique due to its combination of sulfonyl and ester functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial settings.
Eigenschaften
CAS-Nummer |
85997-68-8 |
|---|---|
Molekularformel |
C10H18O4S |
Molekulargewicht |
234.31 g/mol |
IUPAC-Name |
2-tert-butylsulfonylethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H18O4S/c1-8(2)9(11)14-6-7-15(12,13)10(3,4)5/h1,6-7H2,2-5H3 |
InChI-Schlüssel |
CDYFJCKRDKFODG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OCCS(=O)(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{3-Phenyl-2-[(2-sulfanylethyl)sulfanyl]propanoyl}-L-leucine](/img/structure/B14424450.png)

![1,5-Dimethyl-6-oxa-bicyclo[3.1.0]hexane](/img/structure/B14424460.png)
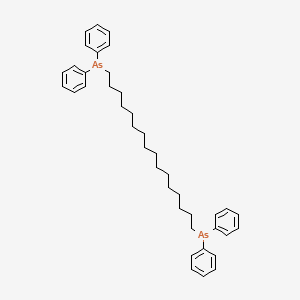
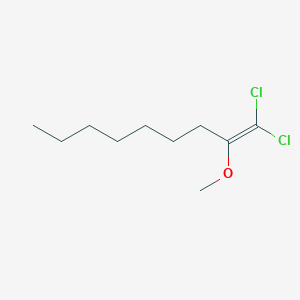
![1H-Benz[f]isoindole-1,3(2H)-dione, 2-hydroxy-](/img/structure/B14424471.png)
![{[Dichloro(fluoro)methyl]sulfanyl}(3,5-dichlorophenyl)carbamyl fluoride](/img/structure/B14424474.png)
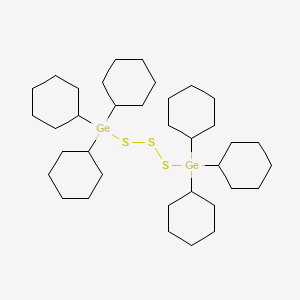
![(3S,8R,9S,10S,13R,14S,17R)-17-(2,10-dimethylundecan-6-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14424508.png)
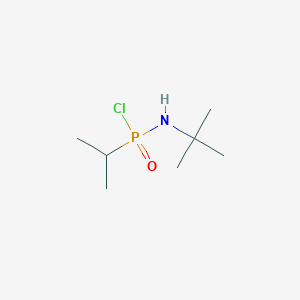
![(E)-methyl-[[2-[2-[2-[(2E)-2-[methyl(oxido)azaniumylidene]hydrazinyl]phenyl]sulfanylethylsulfanyl]phenyl]hydrazinylidene]-oxidoazanium](/img/structure/B14424524.png)
